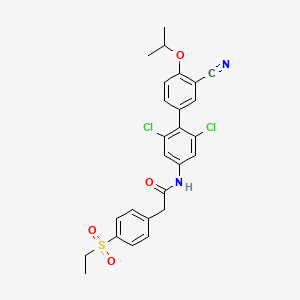
ROR|At agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROR|At agonist 4 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and cancer .
Méthodes De Préparation
The synthesis of ROR|At agonist 4 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through various chemical reactions to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions to meet regulatory standards and ensure consistent quality .
Analyse Des Réactions Chimiques
ROR|At agonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Applications De Recherche Scientifique
ROR|At agonist 4 has a wide range of scientific research applications, including:
Mécanisme D'action
ROR|At agonist 4 exerts its effects by binding to the ligand-binding domain of RORγt, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt response elements (ROREs) within the DNA, which are recognized by the receptor and mediate gene transcription .
Comparaison Avec Des Composés Similaires
ROR|At agonist 4 is unique in its high affinity and specificity for RORγt compared to other similar compounds. Some similar compounds include:
20α-Hydroxycholesterol (20α-OHC): A natural ligand for RORγt with similar affinity but different biological effects.
22®-Hydroxycholesterol (22R-OHC): Another natural ligand with similar affinity but different effects on RORγt.
25-Hydroxycholesterol (25-OHC): A synthetic ligand with similar affinity but different effects on RORγt.
These compounds differ in their chemical structures, binding affinities, and biological effects, highlighting the uniqueness of this compound in its therapeutic potential .
Propriétés
Formule moléculaire |
C26H24Cl2N2O4S |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
Clé InChI |
FITHLNWDMQDPRR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
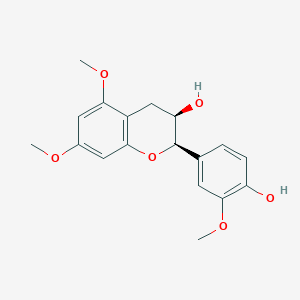
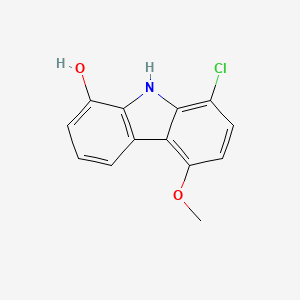
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

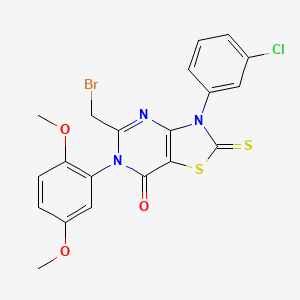
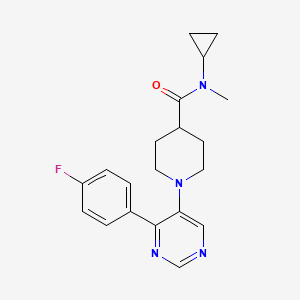
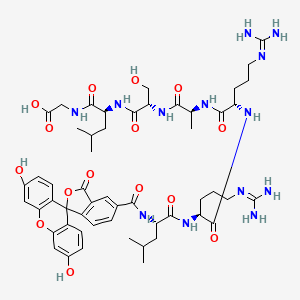
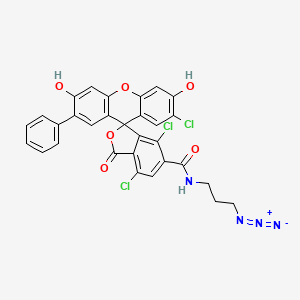
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)


